![molecular formula C24H27N3O3 B2520596 N-[2-(Furan-2-yl)-2-(4-Phenylpiperazin-1-yl)ethyl]-2-Phenoxyacetam id CAS No. 887215-52-3](/img/structure/B2520596.png)
N-[2-(Furan-2-yl)-2-(4-Phenylpiperazin-1-yl)ethyl]-2-Phenoxyacetam id
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-phenoxyacetamide is a compound that appears to be related to a class of furan-based molecules. Furan compounds are known for their diverse biological activities, and modifications to their structure can lead to various pharmacological properties. The specific compound is not directly studied in the provided papers, but insights can be drawn from related research on furan derivatives and their biological activities.
Synthesis Analysis
The synthesis of furan derivatives often involves multi-step reactions starting from simple furan compounds. For example, the synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds was achieved through Claisen Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and a subsequent Mannich reaction . This suggests that the synthesis of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-phenoxyacetamide could also involve similar condensation and cyclization steps, possibly followed by amide formation.
Molecular Structure Analysis
The molecular structure of furan derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen. The furan moiety is crucial for the biological activity of these compounds. In the case of the compound , the furan ring is likely to be essential for its pharmacological properties, as seen in other furan derivatives .
Chemical Reactions Analysis
Furan compounds can undergo various chemical reactions, including covalent binding to proteins and nucleic acids, which is often mediated by metabolic activation. For instance, a model furan compound was shown to covalently bind to macromolecules in the lung and liver of rats, with the furan moiety playing a key role in this process . This indicates that N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-phenoxyacetamide may also undergo similar metabolic activation leading to covalent binding.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives can vary widely depending on their specific substituents. However, they generally exhibit good lipophilicity, which can influence their pharmacokinetic profile. The presence of various functional groups, such as the piperazine ring and phenoxyacetamide moiety, can affect the compound's solubility, stability, and reactivity. The novel naphtho-furan derivatives described in one study were characterized using spectroscopic techniques, which could also be applied to determine the properties of the compound .
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Furanderivate haben aufgrund ihrer antibakteriellen Eigenschaften Aufmerksamkeit erlangt. Forscher haben neue Furanverbindungen als potenzielle Mittel gegen sowohl grampositive als auch gramnegative Bakterien untersucht . Die Verbindung kann antibakterielle Wirkungen zeigen, was sie für die Bekämpfung von mikrobiellen Infektionen relevant macht.
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c28-24(19-30-21-10-5-2-6-11-21)25-18-22(23-12-7-17-29-23)27-15-13-26(14-16-27)20-8-3-1-4-9-20/h1-12,17,22H,13-16,18-19H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVJTSUHWKQPNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)COC3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyran]-4-one](/img/structure/B2520516.png)
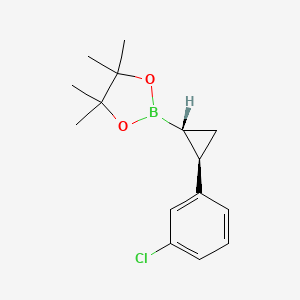

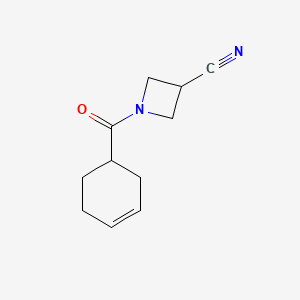
![Tert-butyl N-[[(2S,3S)-2-phenylpiperidin-3-yl]methyl]carbamate](/img/structure/B2520520.png)
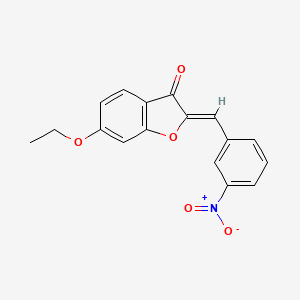
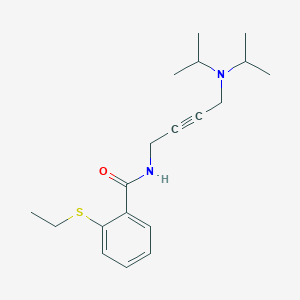
![8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2520525.png)
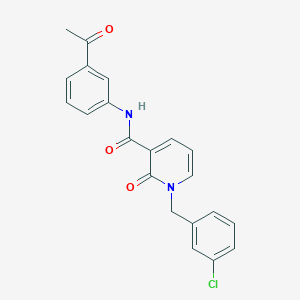
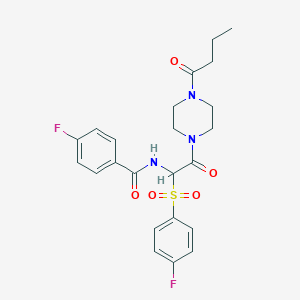
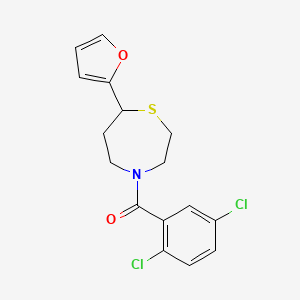
![3-[[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzoic acid](/img/structure/B2520533.png)
